methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and functional groups including an ester, an amine, and a carboxylate. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride typically involves several steps:
-
Naphthalene Derivative Formation: : The starting material is often a naphthalene derivative, such as 5-bromomethyl naphthalene. This compound can be synthesized through bromination of naphthalene using bromine in the presence of a catalyst like iron(III) bromide.
-
Aminomethylation: : The bromomethyl naphthalene undergoes a nucleophilic substitution reaction with an amine, such as methylamine, to form 5-(aminomethyl)naphthalene. This reaction is typically carried out in a solvent like ethanol under reflux conditions.
-
Esterification: : The carboxylation of the aminomethyl naphthalene is achieved by reacting it with methyl chloroformate in the presence of a base like triethylamine. This step forms the ester group, resulting in methyl 5-(aminomethyl)naphthalene-1-carboxylate.
-
Hydrochloride Formation: : Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
-
Reduction: : Reduction of the ester group can yield the corresponding alcohol, while reduction of the naphthalene ring can produce dihydronaphthalene derivatives.
-
Substitution: : The aminomethyl group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, dihydronaphthalene derivatives.
Substitution: Acylated or alkylated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of naphthalene derivatives with biological macromolecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it useful in binding studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The naphthalene ring system is a common motif in many drugs, and modifications of this compound can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for various applications.
Mechanism of Action
The mechanism by which methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors through its amine and ester groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene ring system and carboxylate group but may have different substituents.
Aminomethyl naphthalene derivatives: Compounds with similar aminomethyl groups but different ester or other functional groups.
Uniqueness
Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2694727-75-6 |
---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-3-5-10-9(8-14)4-2-6-11(10)12;/h2-7H,8,14H2,1H3;1H |
InChI Key |
VIHSYDJJUYASAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CC=C21)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.